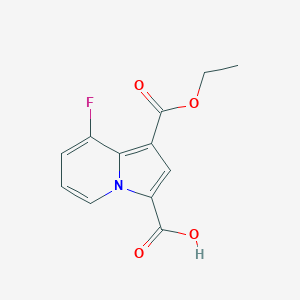
1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. The presence of both ethoxycarbonyl and carboxylic acid functional groups, along with a fluorine atom, makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid can be synthesized through a multi-step process involving the formation of the indolizine core followed by functional group modifications. One common method involves the cyclization of a suitable precursor, such as 2-(2-aminophenyl)acetonitrile, with ethyl chloroformate and a fluorinating agent under controlled conditions. The reaction typically requires a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol or aldehyde under appropriate conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Ethyl 8-fluoroindolizine-3-carboxylate.
Reduction: 1-(Hydroxycarbonyl)-8-fluoroindolizine-3-carboxylic acid.
Substitution: 1-(Ethoxycarbonyl)-8-aminoindolizine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the carboxylic acid and ethoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid can be compared with other indolizine derivatives, such as:
1-(Methoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl.
1-(Ethoxycarbonyl)-8-chloroindolizine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-(Ethoxycarbonyl)-8-methylindolizine-3-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the combination of its functional groups and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-ethoxycarbonyl-8-fluoroindolizine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4/c1-2-18-12(17)7-6-9(11(15)16)14-5-3-4-8(13)10(7)14/h3-6H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLSKJOVYBAJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=CN2C(=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














